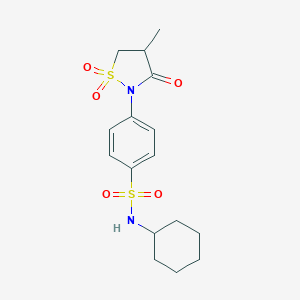![molecular formula C17H21N3OS B241039 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine, also known as MPT0G211, is a novel small molecule compound that has been developed for potential use in cancer treatment. This compound exhibits potent anti-tumor activity and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, including Akt and mTOR. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine also induces cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This compound exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments is its potent anti-tumor activity and low toxicity profile. This compound can be used to study the mechanisms of cancer cell proliferation and survival, as well as the efficacy of novel anti-cancer agents. However, the limitations of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are several future directions for the research and development of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine. One potential direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in cancer patients. Additionally, the use of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in combination therapy with other anti-cancer agents could be explored to enhance its therapeutic potential.
合成法
The synthesis of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine involves a multi-step process that includes the reaction of 2-methyl-6-phenylpyrimidine-4-thiol with 2-bromoethylmorpholine in the presence of a base. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to yield a high purity and high yield of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine.
科学的研究の応用
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to induce apoptosis and inhibit tumor growth in animal models.
特性
製品名 |
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
|---|---|
分子式 |
C17H21N3OS |
分子量 |
315.4 g/mol |
IUPAC名 |
4-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
InChI |
InChI=1S/C17H21N3OS/c1-14-18-16(15-5-3-2-4-6-15)13-17(19-14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
InChIキー |
PCXWBIBAUOTFNS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
正規SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
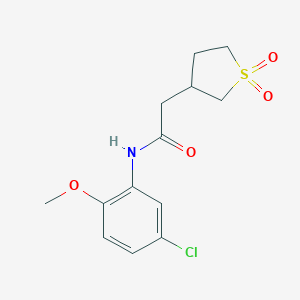
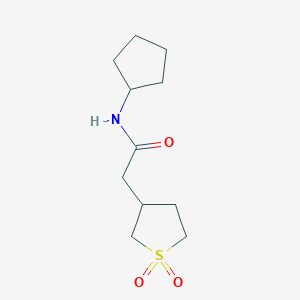

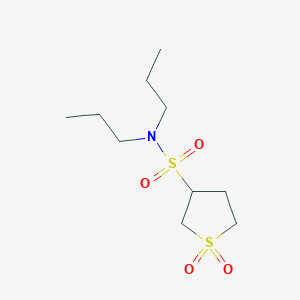
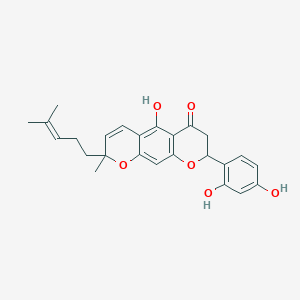
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)
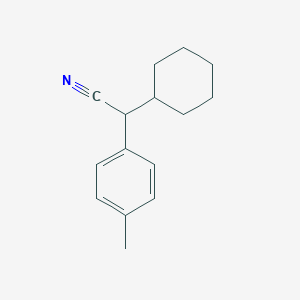
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
